molecular formula C19H13N3O5S2 B2672880 N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1185057-73-1

N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide

Cat. No.: B2672880
CAS No.: 1185057-73-1
M. Wt: 427.45
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Description

N-(2-Methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide is a structurally complex heterocyclic compound featuring a fused quinazoline core integrated with [1,3]dioxolo and thiazolo rings. Key structural elements include:

  • A quinazoline backbone fused with a thiazolo[3,4-a] ring, contributing to planar rigidity.
  • A 1-thioxo group at position 1, which may enhance electrophilic reactivity or metal-binding capacity.
  • A [1,3]dioxolo moiety at positions 4,5-g, likely improving solubility or metabolic stability.

The compound’s structural complexity positions it as a candidate for diverse biological applications, particularly in enzyme inhibition or anticancer research, given the activity of related heterocycles .

Properties

CAS No.

1185057-73-1

Molecular Formula

C19H13N3O5S2

Molecular Weight

427.45

IUPAC Name

N-(2-methoxyphenyl)-8-oxo-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),5,9,11(15)-tetraene-5-carboxamide

InChI

InChI=1S/C19H13N3O5S2/c1-25-12-5-3-2-4-10(12)20-18(24)15-16-21-17(23)9-6-13-14(27-8-26-13)7-11(9)22(16)19(28)29-15/h2-7H,8H2,1H3,(H,20,24)(H,21,23)

SMILES

COC1=CC=CC=C1NC(=O)C2=C3NC(=O)C4=CC5=C(C=C4N3C(=S)S2)OCO5

solubility

not available

Origin of Product

United States

Preparation Methods

The synthesis of N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the quinazoline core, followed by the introduction of the thiazole and dioxolo rings. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and reduce production costs.

Chemical Reactions Analysis

Chemical Reactions Analysis

The compound exhibits diverse reactivity due to its fused heterocyclic core, thioamide group, and methoxyphenyl substituent. Key reactions include:

Oxidation Reactions

  • Reagents/Conditions : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C.

  • Products : Sulfoxides or sulfones via sulfur oxidation. The thioamide group (–C(=S)NR₂) is particularly susceptible .

  • Mechanistic Notes : Electrophilic attack on sulfur generates sulfoxide intermediates, which further oxidize to sulfones under strong conditions.

Reduction Reactions

  • Reagents/Conditions : Sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) .

  • Products : Alcohols derived from carbonyl reduction (e.g., 5-oxo → 5-hydroxy).

  • Selectivity : LiAlH₄ may reduce both carbonyl and thioamide groups, while NaBH₄ selectively targets carbonyls .

Substitution Reactions

  • Electrophilic Substitution :

    • Reagents : Halogens (Cl₂, Br₂) in acetic acid .

    • Products : Halogenated derivatives at electron-rich positions of the quinazoline ring .

  • Nucleophilic Substitution :

    • Reagents : Amines (e.g., aniline) or thiols under basic conditions (K₂CO₃, DMF) .

    • Products : Functionalized analogs via displacement of leaving groups (e.g., halides) .

Cycloaddition and Fusion Reactions

  • Reagents/Conditions : Microwave-assisted Pd-catalyzed coupling (Pd(dppf)Cl₂, K₂CO₃, acetone/toluene/water) .

  • Products : Biaryl or thioaryl derivatives via Suzuki–Miyaura coupling .

Reaction Conditions and Yields

Reaction Type Reagents Conditions Major Products Yield
OxidationH₂O₂, mCPBA0–25°C, CH₂Cl₂Sulfoxides/Sulfones60–85%
ReductionNaBH₄, LiAlH₄Ethanol/THF, refluxAlcohols45–75%
Electrophilic Sub.Cl₂, Br₂Acetic acid, 50°CHalogenated quinazolines50–70%
Nucleophilic Sub.Aniline, K₂CO₃DMF, 80°CN-Aryl derivatives55–90%
Pd-Catalyzed CouplingPd(dppf)Cl₂, K₂CO₃Microwave, 120°C, 30 minBiaryl thiazinanones39–65%

Mechanistic Insights

  • Thioamide Reactivity : The thioamide group (–C(=S)NH–) participates in tautomerism, influencing nucleophilic attack sites .

  • Quinazoline Ring Activation : Electron-donating methoxy groups enhance electrophilic substitution at C-6 and C-7 positions .

  • Catalytic Pathways : Palladium-mediated coupling proceeds via oxidative addition and transmetallation steps, with DMSO enhancing reaction rates .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, forming sulfur oxides and quinazoline fragments.

  • Photodegradation : UV light (254 nm) induces ring-opening via C–S bond cleavage, requiring storage in amber vials .

Scientific Research Applications

Biological Activities

Research indicates that N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound has potential anticancer properties. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation.
  • Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, indicating potential applications as an antimicrobial agent.
  • Anti-inflammatory Effects : Some derivatives of thiazole and quinazoline compounds have been documented to possess anti-inflammatory properties, which may extend to this compound as well.

Case Study 1: Anticancer Activity

A study published in MDPI explored the anticancer effects of a related thiazole derivative on human cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of specific signaling pathways. This suggests that this compound may share similar mechanisms of action .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of various thiazole derivatives. The results highlighted significant activity against Gram-positive bacteria. This study provides a basis for further exploring the antimicrobial potential of this compound .

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to changes in cellular processes, such as cell growth, apoptosis, or signal transduction, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Target Compound vs. N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide (Compound 3a, )

  • Core Structure: Target: Fused quinazoline-thiazolo-dioxolo system (polycyclic). Compound 3a: Simpler 1,3,4-thiadiazole ring (monocyclic).
  • Substituents :
    • Both feature a thioxo group (S=C) and carboxamide moiety.
    • Target: 2-Methoxyphenyl vs. Compound 3a: Unsubstituted phenyl.
  • Synthesis Yield: Compound 3a achieves 93% yield via ethanol-mediated cyclization , whereas the target’s synthesis likely requires multi-step protocols due to fused rings.

Target Compound vs. Trimethoxyphenyl Combretastatin Analogues ()

  • Core Structure :
    • Target: Quinazoline-thiazolo-dioxolo vs. Combretastatin analogues: Oxazolone.
  • Substituents: Combretastatin analogues: 3,4,5-Trimethoxyphenyl groups (known for tubulin inhibition) .
  • Bioactivity :
    • Combretastatin analogues target microtubules; the thioxo and fused rings in the target compound suggest alternative mechanisms (e.g., kinase inhibition).

Substituent Effects on Chemical Environment ()

NMR studies of similar compounds (e.g., rapamycin analogues) reveal that substituent-induced chemical shift changes in specific regions (e.g., positions 29–36 and 39–44) correlate with structural modifications . For the target compound:

  • The 2-methoxyphenyl group may perturb chemical shifts in regions analogous to "Region A" (e.g., near the dioxolo moiety), altering binding pocket interactions.
  • The thioxo group could deshield adjacent protons, similar to thiadiazole derivatives .

Data Table: Key Comparisons

Property Target Compound N-Phenyl-1,3,4-thiadiazole-2-carboxamide Trimethoxyphenyl Combretastatin Analogues
Core Structure Quinazoline-thiazolo-dioxolo fused system 1,3,4-Thiadiazole Oxazolone
Key Substituents 2-Methoxyphenyl, thioxo, dioxolo Phenyl, thioxo 3,4,5-Trimethoxyphenyl
Synthesis Yield Not reported (likely multi-step) 93% 70–85% (via hydrazide coupling)
Bioactivity (Inference) Potential kinase/tubulin inhibition >50% inhibition at 50 µg/mL Nanomolar tubulin inhibition
Solubility Moderate (dioxolo enhances polarity) Low (non-polar phenyl) Low (trimethoxyphenyl lipophilicity)

Biological Activity

N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, including structure-activity relationships (SAR), pharmacological evaluations, and case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C18H12N3O3S2
  • Molecular Weight : 417.9 g/mol
  • CAS Number : 1111183-98-2

Antimicrobial Activity

Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial properties. The thiazoloquinazoline derivatives have been reported to possess antibacterial activity against various strains of bacteria, including resistant strains. For instance, compounds containing electron-withdrawing groups on phenyl rings tend to enhance antibacterial efficacy .

In a comparative study, derivatives of thiazoloquinazoline were tested against Staphylococcus aureus and Escherichia coli, revealing that the presence of a methoxy group at the 2-position on the phenyl ring notably improved activity .

Antitubercular Activity

The compound's potential against tuberculosis has also been explored. In vitro studies demonstrated that related thiazoloquinazoline derivatives exhibited potent activity against Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) comparable to established antitubercular agents like Rifampicin .

Cytotoxicity Studies

Cytotoxicity studies are essential for evaluating the safety profile of new compounds. Preliminary findings suggest that N-(2-methoxyphenyl)-5-oxo-1-thioxo derivatives show selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is attributed to their ability to target specific cellular pathways involved in tumor growth and proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of thiazoloquinazoline derivatives. Key observations include:

  • Substituent Effects : The presence of electron-withdrawing groups enhances antimicrobial activity.
  • Amide Linkage : The introduction of an amide group significantly improves inhibitory activity against various microbial strains .
  • Hydrophobic Interactions : Compounds with hydrophobic side chains demonstrated increased potency due to better membrane penetration .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of thiazoloquinazoline derivatives showed that those with a 4-methoxyphenyl group exhibited a two-fold increase in antibacterial activity compared to their hydroxyphenyl counterparts . The most potent derivative displayed an IC50 value of 0.91 μM against E. coli.

Case Study 2: Antitubercular Activity

Another research highlighted that a derivative similar to N-(2-methoxyphenyl)-5-oxo exhibited an MIC of 50 μg/mL against M. smegmatis, indicating its potential as a lead compound for further development in antitubercular therapy .

Q & A

Q. What are the established synthetic routes for this compound, given its complex heterocyclic architecture?

The synthesis typically involves multi-step reactions, including cyclocondensation of α-haloketones with thioamides to form the thiazoloquinazoline core. Intermediate steps may utilize Lawesson’s reagent to introduce the thioxo group, followed by coupling with 2-methoxyphenylcarboxamide via amidation . Key challenges include controlling regioselectivity during cyclization and minimizing side reactions in the dioxolo-thiazolo fused system.

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

  • 1H/13C NMR : Assign signals for methoxy (-OCH3), thioxo (C=S), and fused aromatic protons (δ 6.8–8.2 ppm for quinazoline and dioxolo rings) .
  • IR Spectroscopy : Confirm thioxo (C=S) stretching at ~1250 cm⁻¹ and carboxamide (N–H) at ~3300 cm⁻¹ .
  • X-ray Diffraction : Resolves fused ring conformations and hydrogen-bonding networks (e.g., N–H···S interactions in the thiazolo moiety) .

Q. How can researchers ensure purity and reproducibility in synthesis?

Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound from byproducts like unreacted intermediates or regioisomers. Validate purity (>95%) via LC-MS and elemental analysis .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediates in cyclization steps. ICReDD’s reaction path search algorithms integrate experimental data to narrow optimal conditions (e.g., solvent polarity, temperature) and reduce trial-and-error approaches .

Q. What mechanistic insights explain contradictory bioactivity data in similar derivatives?

Substituent positioning (e.g., electron-donating methoxy vs. electron-withdrawing chloro groups) alters π-stacking in the quinazoline ring, modulating interactions with biological targets. For example, para-substituted methoxy groups enhance solubility but reduce binding affinity compared to meta-substitution .

Q. How can researchers address poor aqueous solubility for in vitro assays?

  • Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) with sonication to avoid aggregation .
  • Structural Analogues : Replace the 2-methoxyphenyl group with polar substituents (e.g., hydroxyl or carboxyl) while preserving the heterocyclic core .

Q. What strategies mitigate side reactions during thioxo group installation?

  • Reagent Selection : Lawesson’s reagent (vs. P4S10) improves selectivity for thioxo over thiol byproducts .
  • Temperature Control : Maintain reactions at 60–80°C to prevent over-reduction of the quinazoline ring .

Q. How can green chemistry principles be applied to its synthesis?

  • Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME) for cyclization steps to reduce toxicity .
  • Catalytic Methods : Employ immobilized lipases for enantioselective amidation, reducing metal catalyst waste .

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